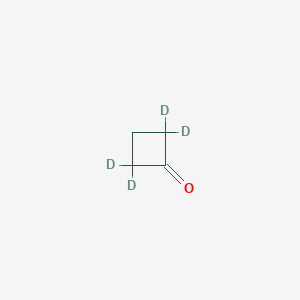

Cyclobutanone-2,2,4,4-d4

Description

Significance of Deuterium (B1214612) Labeling in Mechanistic Chemistry

The substitution of hydrogen with deuterium is a fundamental technique for investigating the mechanisms of chemical reactions. fiveable.mechem-station.com By comparing the rate of a reaction with a deuterated substrate to that of its non-deuterated counterpart, chemists can determine if the breaking of a carbon-hydrogen bond is involved in the rate-determining step. fiveable.meacs.org A significant difference in these rates, a primary kinetic isotope effect, provides strong evidence for the involvement of that specific bond in the reaction's transition state. fiveable.meunam.mx

Deuterium labeling is also invaluable for tracing the path of atoms and functional groups throughout a chemical transformation. fiveable.me Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can easily distinguish between deuterated and non-deuterated molecules, allowing researchers to follow the fate of the deuterium label and gain detailed insights into reaction pathways. fiveable.meunam.mx This approach has been widely applied to study a range of chemical processes, from metabolic pathways to complex organic reactions. symeres.comnih.gov

The kinetic isotope effect arises from the difference in zero-point vibrational energies between C-H and C-D bonds. fiveable.me The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. fiveable.me This results in a slower reaction rate when a C-D bond is cleaved in the rate-limiting step. fiveable.me The magnitude of the KIE can provide information about the geometry of the transition state. fiveable.me

Historical Context of Cyclobutanone (B123998) Studies and Deuterium Tracers

The study of cyclobutanone and its derivatives has a long history in organic chemistry, driven by interest in its strained four-membered ring and unique photochemical reactivity. cymitquimica.com Early investigations into the photochemistry of cyclobutanone revealed complex reaction pathways, including decarbonylation to form cyclopropane (B1198618) and carbon monoxide, and cleavage to ethylene (B1197577) and ketene (B1206846). nycu.edu.twresearchgate.net

The use of deuterium tracers has been pivotal in unraveling the mechanisms of these photochemical reactions. For instance, studies on the photolysis of cyclobutanone-2-t (a tritiated isotopologue) helped to elucidate the detailed mechanism, energetics, and unimolecular decomposition rates of the excited ketone. acs.org These early tracer studies laid the groundwork for more sophisticated investigations using deuterated compounds like Cyclobutanone-2,2,4,4-d4.

More recent femtosecond time-resolved mass spectrometry studies have investigated the anomalous nonradiative dynamics of cyclobutanone and its isotopomers, including 2,2,4,4-[D4]cyclobutanone. nycu.edu.tw These experiments have provided direct insight into the timescales of internal motions and bond cleavage events following photoexcitation. nycu.edu.tw

Scope of this compound in Modern Chemical Investigations

This compound continues to be a valuable substrate in contemporary chemical research, particularly in the fields of photochemistry and reaction dynamics. Its specific deuteration pattern allows for the investigation of the role of specific C-H (or C-D) bonds in photochemical processes.

Recent theoretical studies have highlighted the potential for time-resolved experiments on deuterated cyclobutanone to probe the role of C-H elongations in internal conversion processes following photoexcitation. arxiv.orgaip.org The distinct vibrational signatures of the C-D bonds in this compound can be used to track energy flow within the molecule and understand how vibrational energy redistribution influences the reaction outcome. nycu.edu.tw

Femtosecond spectroscopy studies on this compound have revealed a significant kinetic isotope effect in the S1 α-cleavage dynamics, highlighting the importance of ring-puckering and carbonyl wagging motions in this process. nycu.edu.tw These studies provide a detailed picture of the bond-breaking dynamics on an ultrafast timescale. nycu.edu.tw

Below is a table summarizing key properties of this compound:

| Property | Value |

| CAS Number | 13221-54-0 |

| Empirical Formula | C4D4H2O |

| Molecular Weight | 74.11 |

| Isotopic Purity | 95 atom % D |

| Form | Liquid |

| Boiling Point | 99 °C |

| Density | 0.989 g/mL at 25 °C |

Table of physicochemical properties of this compound. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4-tetradeuteriocyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c5-4-2-1-3-4/h1-3H2/i2D2,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQSVMDWKBRBGB-RRVWJQJTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(C1=O)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745995 | |

| Record name | (2,2,4,4-~2~H_4_)Cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13221-54-0 | |

| Record name | (2,2,4,4-~2~H_4_)Cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13221-54-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Site Specific Deuteration of Cyclobutanone

Preparative Routes to Cyclobutanone-2,2,4,4-d4

The preparation of this compound can be accomplished through several synthetic pathways. The most common and direct method involves the exchange of protons for deuterons on the cyclobutanone (B123998) ring itself, while other methods adapt general cyclobutanone syntheses using deuterated starting materials.

Base-catalyzed hydrogen-deuterium exchange is a straightforward and widely used method for deuterating ketones at the α-positions (the carbon atoms adjacent to the carbonyl group). nih.gov This process relies on the acidity of the α-protons and the formation of an enolate intermediate. nih.gov

In the synthesis of this compound, cyclobutanone is treated with a deuterium (B1214612) source, most commonly deuterium oxide (D₂O), in the presence of a base. nih.govcdnsciencepub.com The base (e.g., sodium deuteroxide, NaOD) abstracts a proton from one of the α-carbons (C2 or C4) to form a resonance-stabilized enolate. This intermediate is then quenched by a deuteron (B1233211) from the D₂O solvent, resulting in the incorporation of a single deuterium atom. Because there are four acidic α-protons in cyclobutanone, the process is repeated under the reaction conditions until all four positions are deuterated.

The general mechanism is as follows:

Abstraction of an α-proton by a base.

Formation of an enolate ion.

Deuteration of the enolate by the deuterated solvent.

Repetition of the process until complete exchange is achieved.

This method is efficient due to the keto-enol equilibria, which facilitates the selective and often complete exchange of the α-hydrogens. nih.gov The reaction is typically driven to completion by using a large excess of the deuterated solvent.

An alternative strategy involves the use of a deuterated precursor that is then converted to the target ketone. While direct reduction to form a ketone is not standard, a common two-step sequence involves the reduction of a deuterated ketone to a deuterated alcohol, followed by oxidation back to the ketone. This can be useful for purification or when the corresponding alcohol is the initial target.

For instance, this compound can be reduced to 2,2,4,4-d4-cyclobutanol using a standard reducing agent like lithium aluminum hydride (LiAlH₄). cdnsciencepub.com This deuterated alcohol can then be oxidized back to this compound. The oxidation step can be accomplished using various reagents, such as a chromic acid-pyridine complex or a co-oxidation system with chromic acid and oxalic acid, which is known to suppress by-product formation. orgsyn.org

This sequence can be considered a valid preparative route, particularly if the deuterated alcohol is synthesized first by other means or if this sequence is part of a larger synthetic scheme. For example, convenient syntheses for d4 analogs of cyclophosphamide (B585) have been developed starting from a deuterated amine precursor, demonstrating the utility of building deuterated molecules from smaller deuterated fragments. nih.gov

Many general synthetic methods for producing the cyclobutanone ring can be adapted to create deuterated analogs by substituting the starting materials with their deuterated versions. utexas.edu

Some established syntheses of cyclobutanone include:

[2+2] Cycloaddition: The reaction of ketene (B1206846) with diazomethane (B1218177) is a known route to cyclobutanone. orgsyn.org To synthesize the d4 analog, a deuterated ketene (D₂C=C=O) could theoretically be reacted with diazomethane.

Ring Expansion: The acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, followed by oxidation, is an efficient method for preparing cyclobutanone. orgsyn.org Using a specifically deuterated cyclopropylcarbinol could yield the desired deuterated cyclobutanone after oxidation.

From 1,3-Dihalopropanes: The reaction of 1,3-dibromopropane (B121459) with methyl methylthiomethyl sulfoxide (B87167) provides a route to the cyclobutanone ring system. orgsyn.org Employing a deuterated version of the sulfoxide reagent could introduce deuterium into the final product.

Isotopic Purity and Distribution Analysis in Synthetic Products

Following the synthesis of this compound, it is essential to determine its isotopic purity and confirm the distribution of deuterium atoms. This analysis verifies the success of the deuteration and quantifies the extent of deuterium incorporation.

High-resolution mass spectrometry (MS) is a primary tool for this analysis. almacgroup.com The mass spectrum of the deuterated compound will show a molecular ion peak shifted by the mass of the incorporated deuterium atoms. For this compound, the molecular weight is increased by four mass units compared to the non-deuterated compound. sigmaaldrich.com By analyzing the relative intensities of the isotopic peaks (M, M+1, M+2, etc.), the percentage of different isotopologues (d₀, d₁, d₂, d₃, d₄) in the sample can be calculated, which defines the isotopic enrichment. almacgroup.com

Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial.

¹H NMR: In the ¹H NMR spectrum of a successfully deuterated sample, the signal corresponding to the protons at the C2 and C4 positions (typically a triplet around 3.03 ppm in the undeuterated compound) will be significantly diminished or absent. orgsyn.org

²H NMR (Deuterium NMR): This technique can directly observe the deuterium nuclei, confirming their presence and location within the molecule.

¹³C NMR: The carbon signals for the deuterated positions (C2 and C4) will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly altered compared to the non-deuterated analog.

Commercial suppliers of this compound typically provide data on the isotopic purity, which is often very high.

Table 1: Isotopic Purity Data for a Commercial Sample of this compound

| Property | Value | Source |

| Isotopic Purity | 95 atom % D | sigmaaldrich.comsigmaaldrich.com |

| Chemical Purity | 97% | sigmaaldrich.comsigmaaldrich.com |

| Mass Shift | M+4 | sigmaaldrich.com |

This interactive table summarizes typical purity specifications for commercially available this compound. The "atom % D" value indicates the percentage of deuterium at the labeled positions.

Advanced Spectroscopic Characterization and Structural Dynamics of Cyclobutanone 2,2,4,4 D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for probing the structure and dynamics of molecules. For isotopically labeled compounds such as Cyclobutanone-2,2,4,4-d4, specific NMR methods provide deep insights into molecular structure, conformation, and reaction mechanisms.

Deuterium (B1214612) (²H) NMR spectroscopy serves as a critical tool for tracing the fate of deuterium labels in chemical reactions, thereby elucidating reaction pathways and mechanisms. In the context of this compound, the deuterium atoms at the α-positions to the carbonyl group are strategically placed to probe reactions involving these sites, such as enolization, aldol (B89426) reactions, or rearrangements.

The key principles of using ²H NMR for mechanistic studies include:

Signal Tracking: The presence, absence, or change in the chemical shift of the deuterium signal provides direct evidence of bond-making and bond-breaking processes at the labeled positions.

Isotope Effects: Kinetic isotope effects, where the C-D bond breaks more slowly than a C-H bond, can be quantified by monitoring the reaction progress via ²H NMR, offering insights into the rate-determining steps of a reaction.

Stereochemistry: The stereochemical outcome of a reaction can be determined by analyzing the ²H NMR spectrum of the products, which can reveal whether deuterium has been retained, inverted, or scrambled.

For instance, in a base-catalyzed aldol reaction involving this compound, the disappearance of the ²H NMR signal corresponding to the α-deuterons would confirm their removal during the enolate formation step. The subsequent analysis of the product distribution and deuterium incorporation patterns would provide a detailed picture of the reaction mechanism. While specific studies detailing reaction pathways of this compound using this method are not broadly published, the technique remains a fundamental approach for such investigations. unimi.itresearchgate.net

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. weebly.com For this compound, the ¹³C NMR spectrum is distinct from that of its non-deuterated counterpart, offering clear structural confirmation. The carbonyl carbon (C1) is significantly deshielded and appears at a characteristic downfield chemical shift, typical for ketones. libretexts.orgopenstax.org The methylene (B1212753) carbons (C3) and the deuterated carbons (C2 and C4) have distinct chemical shifts.

The primary features of the ¹³C NMR spectrum of this compound are:

Carbonyl Signal (C1): A sharp singlet in the downfield region (around 205-220 ppm), characteristic of a ketone carbonyl group. libretexts.org

Methylene Signal (C3): A singlet corresponding to the non-deuterated CH₂ group.

Deuterated Carbon Signals (C2, C4): The signals for the deuterated carbons (CD₂) are expected to be triplets due to ¹³C-²H coupling (Deuterium has a spin I=1). These signals are often of lower intensity compared to protonated carbons.

The electronegativity of the oxygen atom deshields the adjacent carbons, influencing their chemical shifts. libretexts.org The substitution of hydrogen with deuterium typically causes a small upfield shift (isotope shift) for the attached carbon and can also affect the shifts of neighboring carbons.

| Carbon Atom | Hybridization | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| C1 (C=O) | sp² | ~215 | Singlet | Typical chemical shift for a ketone carbonyl carbon. libretexts.orgdocbrown.info |

| C2, C4 (CD₂) | sp³ | ~45 | Triplet | Coupling to deuterium (spin I=1) results in a triplet. Signal intensity is typically lower. |

| C3 (CH₂) | sp³ | ~15 | Singlet | Represents the non-deuterated carbon in the ring. |

To obtain precise molecular geometries, NMR spectroscopy can be performed on molecules oriented in a liquid crystal solvent, a technique known as nematic phase NMR. This method allows for the measurement of direct dipole-dipole coupling constants between magnetic nuclei, which are dependent on the internuclear distances.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) absorption and Raman scattering, probes the vibrational modes of a molecule. umsystem.edumdpi.com These techniques are exceptionally sensitive to molecular structure, symmetry, and bonding, making them ideal for studying the dynamics of molecules like this compound.

The vibrational spectra of cyclobutanone (B123998) and its deuterated isotopologues have been studied to understand these motions. semanticscholar.orgsemanticscholar.org

Ring-Puckering: This motion involves the bending of the ring about its diagonals. cdnsciencepub.com The potential energy function for this vibration in cyclobutanone has been determined to have a barrier to inversion, with the ground vibrational state being planar. cdnsciencepub.com Deuteration at the 2 and 4 positions significantly alters the reduced mass for this motion, leading to a predictable shift in the frequency of the corresponding vibrational bands in the IR and Raman spectra.

Carbonyl Wagging: This is an out-of-plane bending of the C=O group relative to the ring. Upon electronic excitation, this vibrational mode, along with ring-puckering and the C=O stretch, is activated. ucl.ac.uk Analysis of the IR and Raman spectra allows for the assignment of these low-frequency modes.

The study of both cyclobutanone and this compound allows for a more confident assignment of vibrational modes, as the isotopic shifts help to distinguish between modes dominated by hydrogen motion and those involving the carbon skeleton. semanticscholar.orgsemanticscholar.org

| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) | Effect of Deuteration (H to D) |

|---|---|---|---|

| C=O Stretch | Stretching of the carbonyl double bond. | 1750-1800 | Minimal shift. |

| CH₂/CD₂ Stretch | Symmetric and asymmetric stretching of C-H or C-D bonds. | 2800-3000 (C-H), 2100-2250 (C-D) | Large shift to lower frequency. |

| Ring Puckering | Out-of-plane bending of the four-membered ring. | <100 | Shift to lower frequency due to increased reduced mass. |

| Carbonyl Wagging | Out-of-plane motion of the C=O group. | ~500-600 | Moderate shift if coupled with motion of adjacent CD₂ groups. |

When a molecule absorbs energy, for instance from light, that energy is initially localized in specific vibrational modes. Subsequently, this energy flows into other vibrational modes within the molecule through a process called intramolecular vibrational energy redistribution (IVR). rsc.org The rate and pathways of IVR are fundamental to understanding chemical reactivity and photophysics.

For cycloketones like cyclobutanone, IVR plays a significant role in their photochemistry. dtu.dk Upon electronic excitation to an excited state (e.g., the S1 state), the molecule has excess vibrational energy. This energy does not remain localized but redistributes among the various vibrational modes, including the ring-puckering and carbonyl modes. ucl.ac.ukdtu.dk The efficiency of IVR is governed by anharmonic coupling between the vibrational modes. rsc.org If IVR is fast compared to the rate of chemical reaction (e.g., ring-opening), the reaction can be described by statistical theories. If IVR is slow, the reaction may exhibit mode-specific behavior, where excitation of a particular vibrational mode can selectively drive a specific reaction pathway. Studies on cyclobutanone indicate that its excited-state lifetime is on the order of hundreds of femtoseconds, suggesting that IVR processes are extremely rapid and compete directly with photochemical reactions like α-cleavage. researchgate.net

Mass Spectrometry in Fragmentation Mechanism Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. In the context of this compound, mass spectrometry can provide crucial information on how the molecule breaks apart upon ionization, offering clues about its structural integrity and the influence of deuterium substitution on fragmentation pathways.

Time-Resolved Mass Spectrometry for Photodissociation Dynamics

Time-resolved mass spectrometry is a key technique for studying the dynamics of chemical reactions on very short timescales. In the context of this compound, this technique can be used to follow the photodissociation process in real-time after excitation by a laser pulse. By monitoring the appearance of different fragment ions as a function of time, the rates and mechanisms of the dissociation pathways can be determined.

Studies on the photodissociation of cyclobutanone have shown that upon excitation, the molecule can undergo ring-opening and subsequent fragmentation into two main channels:

C₂ Channel: Formation of ethene (C₂H₄) and ketene (B1206846) (CH₂CO).

C₃ Channel: Formation of cyclopropane (B1198618) (c-C₃H₆) or propene (C₃H₆) and carbon monoxide (CO).

Theoretical simulations and experimental studies using techniques like time-resolved electron diffraction have provided detailed insights into these processes for the non-deuterated molecule researchgate.netnih.govlibretexts.orgethz.ch. These studies have revealed that the photodissociation occurs on an ultrafast timescale, typically within hundreds of femtoseconds to a few picoseconds ethz.ch.

For this compound, time-resolved mass spectrometry would be expected to show the formation of deuterated products. For example, the C₂ channel would lead to deuterated ethene (C₂H₂D₂) and ketene (CD₂CO), while the C₃ channel would produce deuterated cyclopropane or propene and CO. By monitoring the time evolution of the signals corresponding to these deuterated fragments, it would be possible to determine if the deuterium substitution affects the dissociation rates and branching ratios between the different channels.

Table 2: Key Timescales in the Photodissociation of Cyclobutanone

| Process | Timescale | Technique | Reference |

| S₂ State Relaxation | ~500 fs | Time-Resolved Electron Diffraction Simulation | nih.govlibretexts.org |

| Formation of C₃H₆ + CO and C₂H₄ + C₂H₂O | Sub-picosecond | Theoretical Simulations | nih.govlibretexts.org |

Note: The data in this table are for non-deuterated cyclobutanone. Similar experiments on this compound would be necessary to determine the effect of deuterium substitution on these timescales.

Photochemical Reaction Mechanisms and Excited State Dynamics of Cyclobutanone 2,2,4,4 D4

Norrish Type-I Reactions and Alpha-Cleavage Dynamics

The Norrish Type-I reaction is a hallmark of the photochemistry of ketones and involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, known as α-cleavage. wikipedia.orgscispace.comyoutube.com In cyclobutanone-2,2,4,4-d4, this process is particularly efficient due to the molecule's strained cyclic structure.

Upon excitation with ultraviolet (UV) light, cyclobutanone (B123998) undergoes prompt cleavage of an α C-C bond. nih.govrsc.org This photodissociation is an ultrafast event, occurring on a sub-picosecond timescale. nih.gov Studies on cyclobutanone isotopomers have revealed that the internal motions of the molecules in the S1 state, which precedes dissociation, occur on two distinct timescales. A fast motion with a time constant of less than 50 femtoseconds is attributed to the rapid dephasing of the initial wave packet out of the Franck-Condon region. nih.gov This is followed by a slower motion, on the order of several picoseconds, which reflects the α-cleavage dynamics of the Norrish type-I reaction itself. nih.gov For this compound, this slower motion has a time constant of 6.8 ± 1.0 picoseconds. nih.gov

| Isotopomer | Fast Motion Time Constant (fs) | Slow Motion (α-cleavage) Time Constant (ps) |

| Cyclobutanone ([D0]) | <50 | 5.0 ± 1.0 |

| 3,3-[D2]-cyclobutanone | <50 | 9.0 ± 1.5 |

| 2,2,4,4-[D4]-cyclobutanone | <50 | 6.8 ± 1.0 |

This table presents the time constants for internal motions in the S1 state of different cyclobutanone isotopomers, highlighting the timescale of the α-cleavage dynamics. nih.gov

The significant ring strain in cyclobutanone, estimated to be around 120 kJ mol⁻¹, plays a crucial role in facilitating the ring-opening pathways of the Norrish Type-I photochemistry. nih.gov This strain is substantially higher than in larger cyclic ketones like cyclopentanone (B42830) (~41 kJ mol⁻¹) and cyclohexanone (B45756) (~29 kJ mol⁻¹). nih.gov The high degree of ring strain in cyclobutanone significantly lowers the energy barrier for α C-C bond fission in the S1 excited state. nih.govrsc.orgnih.gov This reduction in the barrier height leads to more pronounced direct C-C bond-breaking dynamics as the C-C bond extension helps to alleviate the ring strain as the molecule approaches the transition state. nih.gov

Electronic Excited State Characterization (S1, S2, T1)

The photochemistry of this compound is governed by the dynamics of its electronic excited states, primarily the lowest excited singlet state (S1), the second excited singlet state (S2), and the lowest triplet state (T1). nih.govrsc.orgnih.gov Excitation with UV light typically promotes the molecule to the S1 (n,π*) state or the higher-lying S2 (Rydberg) state. nih.govnih.gov

Following photoexcitation to the S2 state, cyclobutanone undergoes rapid non-adiabatic relaxation. cosmosproject.co.ukresearchgate.net Simulations have shown that the molecule relaxes quickly from the S2 state to the S1 state within the first 500 femtoseconds. cosmosproject.co.uk Further relaxation from the S1 state to the ground state (S0) occurs, but on a slightly longer timescale. cosmosproject.co.uk The involvement of triplet states in the early stages of the dynamics is considered to be minimal, though their significance may increase at later times. nih.gov The relaxation from the initially-populated singlet Rydberg (S2) state has been observed to occur on a timescale of a few hundred femtoseconds to a picosecond. nih.gov

| Transition | Timescale |

| S2 → S1 Relaxation | < 500 fs |

| S1 → S0 Relaxation | Longer than S2 → S1 |

| Intersystem Crossing to T1 | Minimal in early dynamics |

This table summarizes the timescales for the key non-adiabatic relaxation pathways in photoexcited cyclobutanone. nih.govcosmosproject.co.uknih.gov

Conical intersections, which are points of degeneracy between electronic potential energy surfaces, play a critical role in the rapid and efficient internal conversion from excited states back to the ground state. nih.gov The involvement of an S0/S1 conical intersection has been proposed to explain the product ratios observed in the photochemistry of cyclobutanone. nih.gov This intersection provides a pathway for the molecule to return to the ground electronic state after ring-opening in the S1 state, ultimately leading to the formation of products such as ethylene (B1197577) and ketene (B1206846), or carbon monoxide and cyclopropane (B1198618). nih.govresearchgate.net The S1 state population undergoes ring-opening likely while passing through a conical intersection with the S0 state. researchgate.net

Intramolecular Vibrational Energy Redistribution (IVR) and Its Time Scales

Intramolecular vibrational energy redistribution (IVR) is the process by which vibrational energy is exchanged among the different vibrational modes of a molecule. wikipedia.orgethz.ch In the context of the photochemistry of this compound, IVR is a crucial step that precedes the bond-breaking event. The initially activated out-of-plane bending modes of the molecule must redistribute their energy into the in-plane ring-opening reaction coordinate for α-cleavage to occur. nih.govresearchgate.net The observed picosecond-scale decay of the excited state population provides a measure of the rate of this IVR process coupled with the bond cleavage across the energy barrier. nih.govresearchgate.net The prominent isotope effect observed for the deuterated isotopomers, including this compound, underscores the importance of the ring-puckering and CO out-of-plane wagging motions in the S1 α-cleavage dynamics. nih.gov

Product Formation Pathways and Isomerization Processes in the Photochemistry of this compound

The photoexcitation of this compound initiates a series of complex photochemical reactions, leading to various products through competing pathways. The primary process following electronic excitation is the Norrish Type I reaction, which involves the cleavage of one of the α-carbon-carbonyl carbon bonds to form a biradical intermediate. The subsequent fate of this biradical determines the final product distribution, which is influenced by factors such as excitation energy and isotopic substitution.

Decarbonylation Pathways and Product Ratios (C2, C3 products)

Upon photoexcitation, this compound can undergo decarbonylation to yield two main categories of products: C2 products, which consist of ethylene-d4 (B1596295) and ketene, and C3 products, which include carbon monoxide and cyclopropane-d4. The formation of these products is a result of the different reaction pathways available to the initially formed tetramethylene-d4-carbonyl biradical.

The ratio of C3 to C2 products is a critical indicator of the underlying reaction dynamics. Research has shown that this ratio is highly dependent on the excitation energy. For instance, studies on the photochemistry of various cyclobutanone isotopomers, including the d4 variant, have revealed a dramatic change in the C3:C2 product ratio with increasing excitation energy nih.gov.

The investigation into the nonradiative dynamics of this compound has provided insights into the timescales of these processes. The α-cleavage of the Norrish type-I reaction for this isotopomer occurs with a time constant of 6.8 ± 1.0 picoseconds nih.gov. This bond-breaking event is a crucial step leading to the formation of both C2 and C3 products. The prominent isotope effect observed for the 2,2,4,4-d4 isotopomer suggests the significant role of ring-puckering and CO out-of-plane wagging motions in the S1 α-cleavage dynamics nih.gov.

The following table summarizes the product ratios observed in the photolysis of cyclobutanone, highlighting the influence of experimental conditions on the product distribution.

| Product Ratio | Experimental Condition | Reference |

| C3:C2 | Varies with excitation energy | nih.gov |

Further detailed quantitative data on the specific C3:C2 product ratio for this compound under varying conditions was not available in the searched literature.

Cycloelimination and Ring Expansion Mechanisms

Beyond decarbonylation, cycloelimination and ring expansion represent other significant photochemical pathways for this compound. These processes also originate from the versatile chemistry of the biradical intermediate formed after the initial α-cleavage.

Cycloelimination: This pathway involves the formal [2+2] cyclo-reversion of the cyclobutanone ring to produce ethylene-d4 and ketene. This process is a key route to the C2 products. The mechanism is understood to proceed through the biradical intermediate, which can undergo further bond cleavage to yield the final products. The dynamics of this process are intrinsically linked to the decarbonylation pathways, as they both originate from the same excited state precursor.

Ring Expansion: While less common than decarbonylation and cycloelimination, ring expansion can also occur. In this process, the four-membered ring of cyclobutanone can rearrange to form a larger ring structure. This can happen through the migration of a carbon atom, leading to the formation of a carbene intermediate which can then rearrange. For cyclobutanone derivatives, ring expansion can be a synthetically useful transformation, although its quantum yield in the gas-phase photolysis of the parent compound is generally low. The specific mechanisms and efficiencies of ring expansion in the photochemistry of this compound are not extensively detailed in the available literature but are believed to be a minor channel compared to the fragmentation pathways.

Kinetic Isotope Effects Kie and Mechanistic Elucidation in Reactions Involving Cyclobutanone 2,2,4,4 D4

Primary Kinetic Isotope Effects in C-H/C-D Bond Cleavage

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org The effect arises because the heavier isotope (deuterium) forms a stronger bond than the lighter isotope (hydrogen). This is due to the lower zero-point vibrational energy (ZPE) of a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. The magnitude of the primary KIE is expressed as the ratio of the rate constants (kH/kD). For C-H bond cleavage, this ratio is typically in the range of 2–8 at room temperature. princeton.edugmu.edu

In the context of Cyclobutanone-2,2,4,4-d4, a primary KIE would be directly observed in a reaction where the C-D bond at position 2 or 4 is cleaved during the slowest step. For instance, in a hypothetical base-catalyzed enolization where the abstraction of a proton (or deuteron) from the alpha-carbon is the rate-determining step, a significant primary KIE would be expected.

Table 1: Illustrative Primary Kinetic Isotope Effects for C-H/C-D Bond Cleavage in Various Reactions

| Reaction Type | Substrate System | kH/kD (at approx. 25°C) | Implication |

| E2 Elimination | CH3CH2CH2Br / CH3CD2CH2Br | ~6.7 | C-H/C-D bond is broken in the rate-determining E2 transition state. princeton.edu |

| Bromination of Acetone | (CH3)2CO / (CD3)2CO | ~7.0 | Rate-determining step is the tautomerization involving C-H/C-D bond cleavage. libretexts.org |

| H-Abstraction | Oxidation of Ethylbenzene | >30 | Significant C-H/C-D bond cleavage in the transition state, often involving quantum tunneling. nih.gov |

This table provides general examples to illustrate the magnitude of primary KIEs; specific data for a primary C-D cleavage in cyclobutanone-d4 is not prominently featured in the literature, as its most studied reactions involve C-C bond cleavage.

While direct C-D bond cleavage is one possibility, the most extensively studied reactions of cyclobutanone (B123998), such as photochemical α-cleavage, involve the rupture of the C1-C2 (or C1-C4) bond. researchgate.net In this case, the C-D bonds are not broken, and any observed isotope effect would be classified as a secondary KIE.

Secondary Kinetic Isotope Effects and Hyperconjugation Phenomena

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond making or breaking in the rate-determining step. libretexts.orgnumberanalytics.com These effects are typically smaller than primary KIEs, with kH/kD values usually ranging from 0.7 (inverse) to 1.5 (normal). wikipedia.org They arise from changes in the vibrational environment of the C-D bond between the reactant and the transition state, often linked to a change in hybridization at the carbon atom bearing the isotope.

In the case of this compound, the deuterium (B1214612) atoms are located at the α-carbons. In many reactions, such as the photochemical α-cleavage that leads to a tetramethylene biradical intermediate, the hybridization of these carbons changes from sp3 in the ground state toward sp2 in the transition state. This change in hybridization leads to a normal secondary KIE (kH/kD > 1).

Another phenomenon contributing to SKIEs is hyperconjugation, which involves the donation of electron density from a C-H or C-D sigma bond into an adjacent empty or partially filled p-orbital. libretexts.orgprinceton.edu Because C-H bonds are weaker and slightly longer than C-D bonds, they are better electron donors for hyperconjugation. If hyperconjugation stabilizes the transition state, the reaction with the C-H compound will be faster, resulting in a normal KIE (kH/kD > 1). wikipedia.org

Studies on the photochemistry of cyclobutanone isotopomers, including this compound, have noted a prominent isotope effect. researchgate.net This observation can be rationalized as a secondary KIE. Upon photoexcitation, the molecule undergoes α-cleavage, and the transition state involves significant changes at the deuterated α-carbons. The observed effect underscores the importance of motions like ring-puckering in the dynamics of the reaction. researchgate.net

Table 2: Observed Isotope Effects in the Photochemical Decomposition of Cyclobutanone Isotopomers

| Isotopomer | Nature of Isotope Effect | Observation | Mechanistic Implication |

| Cyclobutanone-d₀ | (Reference) | Standard decay dynamics | Baseline for comparison. |

| Cyclobutanone-2,2,4,4-d₄ | Secondary (α-effect) | Prominent isotope effect observed in nonradiative dynamics. researchgate.net | The vibrational modes of the C-D bonds at the α-positions are critical in the transition state for α-cleavage. researchgate.net |

Applications in Determining Rate-Determining Steps and Transition State Structures

The measurement of kinetic isotope effects is a cornerstone technique for identifying the rate-determining step (RDS) of a multi-step reaction. jackwestin.comlibretexts.org The rate of a reaction is governed by its slowest step; therefore, only isotopic substitution at atoms involved in the RDS will produce a significant KIE. youtube.com If a reaction shows a kH/kD ratio significantly different from 1, it provides strong evidence that the C-H/C-D bond is being broken or its environment is significantly altered during the slowest step of the mechanism. wikipedia.org

For this compound, observing a significant KIE in a reaction directly implies that the α-carbon atoms are involved in the rate-determining step. In its photochemical decomposition, the observed isotope effect confirms that the α-cleavage process is indeed a key part of the rate-limiting dynamics. researchgate.net

The magnitude of the KIE can also provide information about the structure of the transition state. For a primary KIE, a maximum value is typically observed for a symmetric transition state where the hydrogen is halfway between the donor and acceptor atoms. gmu.edu For secondary KIEs, the value can indicate the extent of rehybridization. For example, an α-secondary KIE (kH/kD) of around 1.1-1.2 is typical for a reaction proceeding from an sp3 to an sp2 hybridized center. wikipedia.org

Table 3: Using KIEs to Distinguish Between Mechanistic Pathways

| Proposed Mechanism | Isotopic Substitution | Expected kH/kD | Conclusion from KIE |

| SN1 Reaction | (CD₃)₂CHBr vs (CH₃)₂CHBr | > 1 (e.g., ~1.2-1.3) | Normal secondary KIE supports RDS being carbocation formation, stabilized by hyperconjugation. libretexts.org |

| SN2 Reaction | CD₃Cl vs CH₃Cl | < 1 (e.g., ~0.97) | Inverse secondary KIE suggests sp²-like transition state is more sterically crowded than sp³ ground state. scribd.com |

| E2 Elimination | R-CHD-CH₂X vs R-CH₂-CH₂X | > 2 (e.g., ~4-7) | Large primary KIE indicates C-H bond cleavage is part of the RDS. princeton.edu |

| Photochemical α-cleavage | Cyclobutanone-d₄ vs Cyclobutanone-d₀ | > 1 (Prominent effect) researchgate.net | Secondary KIE shows that changes at the α-carbon (e.g., rehybridization) occur in the RDS. |

Isotopic Perturbation of Equilibrium for Mechanistic Insights

Isotopic Perturbation of Equilibrium (IPE) is a subtle but powerful method, often studied using NMR spectroscopy, to distinguish between a single, symmetric species and a pair of rapidly equilibrating tautomers. researchgate.net This phenomenon arises because isotopic substitution can slightly alter the equilibrium constant between two species (K_H / K_D ≠ 1). This occurs because the vibrational energy differences (and thus ZPE differences) between the two equilibrating states are affected by the isotopic substitution. researchgate.net

While direct experimental application of IPE on this compound is not widely documented, the principle can be applied hypothetically to its reaction mechanisms. Consider the photochemical α-cleavage of cyclobutanone. If the initial ring-opening to the acyl-tetramethylene biradical were a reversible equilibrium, the presence of deuterium at the 2 and 4 positions would perturb this equilibrium.

The C-D bonds are stronger and associated with lower ZPE compared to C-H bonds. In the cyclobutanone reactant, the carbons at positions 2 and 4 are sp3 hybridized. In the biradical intermediate, they have more sp2 character. The change in vibrational frequencies upon this rehybridization would be different for the deuterated and non-deuterated species, leading to a slight change in the relative energies of the ground and intermediate states. This would, in turn, shift the equilibrium position.

Table 4: Hypothetical Application of Isotopic Perturbation of Equilibrium

| System | Equilibrium | Isotopic Effect | Potential Observation |

| Keto-Enol Tautomerism | Keto Form ⇌ Enol Form | Deuterium substitution at the α-carbon favors the keto form because the C-D bond is stronger than the C-H bond, and this bond is lost in the enol. | The equilibrium constant K = [Enol]/[Keto] would be smaller for the deuterated compound. |

| Cyclobutanone Ring Opening | Cyclobutanone ⇌ Acyl-tetramethylene biradical | Deuteration at C2/C4 would slightly change the relative stability of the ring-closed vs. ring-opened species. | The equilibrium constant K = [Biradical]/[Ketone] would be slightly different for this compound compared to the all-hydrogen isotopologue. |

By precisely measuring such small perturbations, researchers can gain valuable evidence for the existence of rapidly equilibrating intermediates, a task that is often difficult to achieve through other methods.

Computational Chemistry and Theoretical Modeling of Cyclobutanone 2,2,4,4 D4 Reactivity

Density Functional Theory (DFT) Calculations for Potential Energy Surfaces

Density Functional Theory (DFT) is a cornerstone of computational chemistry for calculating the electronic structure of molecules and generating potential energy surfaces (PES). A PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. For Cyclobutanone-2,2,4,4-d4, DFT calculations are crucial for mapping out the energetic landscape of its chemical reactions, such as photodissociation or thermal decomposition.

DFT studies on the parent cyclobutanone (B123998) have shown that functionals like B3LYP, when paired with appropriate basis sets (e.g., 6-311++G**), provide a good balance of accuracy and computational cost for geometric data. arxiv.org Generating a PES involves calculating the energy at numerous points corresponding to different molecular geometries. These calculations help in identifying low-energy paths for reactions. While some standard DFT methods can struggle with describing bond-stretching and dissociation accurately, density-corrected DFT (DC-DFT) approaches can significantly improve the accuracy of potential energy surfaces for such processes. whiterose.ac.uk

For this compound, the PES would be nearly identical to that of cyclobutanone. However, the pathways traced by the nuclei across this surface during a reaction would differ due to the heavier deuterium (B1214612) atoms, a phenomenon that can be explored through dynamic simulations on the DFT-calculated surface.

Table 1: Representative DFT Functionals and Basis Sets for Ketone Analysis

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G** | Geometry Optimization, Vibrational Frequencies |

| ωB97X-D | aug-cc-pVTZ | Thermochemistry, Reaction Barriers |

| M06-2X | def2-TZVP | Kinetics, Non-covalent Interactions |

Ab Initio and Multireference Methods (CASSCF, MP2) for Electronic Structure

For processes involving excited electronic states, such as photochemical reactions, single-reference methods like DFT can be inadequate. This is where ab initio multireference methods become essential. The Complete Active Space Self-Consistent Field (CASSCF) method is particularly powerful for describing the electronic structure of molecules where electron correlation is strong, such as in excited states or near transition states and conical intersections. chemrxiv.org

In the study of cyclobutanone's photochemistry, CASSCF is used to correctly describe the manifold of electronic states, including valence and Rydberg states. chemrxiv.org For this compound, CASSCF calculations would define an active space of orbitals and electrons involved in the electronic transitions, such as the n → π* and n → 3s Rydberg transitions. arxiv.org

Table 2: Comparison of Ab Initio Methods for Electronic Structure Calculation

| Method | Description | Strengths | Limitations |

|---|---|---|---|

| MP2 | Møller-Plesset perturbation theory to the second order. | Computationally efficient way to include electron correlation. | Can be inaccurate for systems with strong static correlation. |

| CASSCF | Complete Active Space Self-Consistent Field. | Accurately describes static correlation and multireference character. | Neglects dynamic correlation; computationally expensive. |

| CASPT2 | CASSCF with second-order perturbation theory correction. | Includes both static and dynamic electron correlation. | Very computationally demanding. |

Molecular Dynamics Simulations (MCTDH, TSHD) for Ultrafast Processes

To understand the time-evolution of a chemical process, particularly ultrafast photochemical reactions, molecular dynamics simulations are employed. These simulations model the motion of atoms over time. For quantum effects, especially in non-adiabatic processes (transitions between electronic states), specialized methods are required.

The Multi-Configuration Time-Dependent Hartree (MCTDH) method is a powerful grid-based quantum dynamics approach used to simulate the short-time dynamics of photoexcited molecules accurately. It can provide detailed information on how vibrational modes are excited and which modes facilitate non-adiabatic transitions.

Trajectory Surface Hopping Dynamics (TSHD), often using Tully's Fewest Switches Surface Hopping (FSSH) algorithm, offers a more computationally feasible approach for larger systems or longer timescales. arxiv.org In TSHD, multiple classical trajectories are propagated on the potential energy surfaces of different electronic states, with "hops" between surfaces allowed at certain points to simulate non-adiabatic transitions. chemrxiv.org These simulations can predict lifetimes of excited states and branching ratios of different reaction products. chemrxiv.orgarxiv.org For this compound, the heavier mass of deuterium would lead to slower nuclear motion, which could alter the dynamics of internal conversion and intersystem crossing, potentially changing the excited state lifetimes and product yields compared to the parent compound.

Characterization of Stationary Points and Reaction Coordinates

The potential energy surface of a reacting molecule contains several key features known as stationary points, which include minima (reactants, products, intermediates) and saddle points (transition states). Locating and characterizing these stationary points is fundamental to understanding a reaction mechanism.

Computational methods are used to find the geometries of these stationary points and calculate their energies. For this compound, this would involve geometry optimization to find minima and various algorithms to locate transition state structures. Vibrational frequency analysis is then performed to characterize these points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency. chemrxiv.org This imaginary frequency corresponds to the motion along the reaction coordinate at the transition state.

The reaction coordinate represents the path of lowest energy connecting reactants to products through a transition state. For complex reactions, the reaction coordinate may involve the concerted motion of several atoms. Theoretical studies on cyclobutanone have identified key reaction coordinates for its photodissociation, such as the α-cleavage (ring-opening) pathway. chemrxiv.org In this compound, the vibrational modes involving the C-D bonds will have lower frequencies than the corresponding C-H modes, which can affect the coupling between different vibrational modes and influence the dynamics along the reaction coordinate.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclobutanone |

| Deuterium |

| Ketene (B1206846) |

| Ethene |

| Carbon Monoxide |

| Cyclopropane (B1198618) |

Broader Applications and Future Directions in Research on Cyclobutanone 2,2,4,4 D4

Utilization in Probing Reaction Intermediates (e.g., Biradicals, Oxacarbenes)

The photolysis of cyclobutanone (B123998) is a classic method for generating reactive intermediates such as 1,4-biradicals and oxacarbenes. The use of Cyclobutanone-2,2,4,4-d4 in such studies offers a unique handle to probe the lifetimes and subsequent reactions of these transient species. For instance, upon UV irradiation, cyclobutanone can undergo decarbonylation to form a cyclopropane (B1198618) derivative and carbon monoxide, or it can cleave to form ethylene (B1197577) and ketene (B1206846). These reactions are believed to proceed through a 1,4-biradical intermediate.

By using this compound, researchers can investigate the intramolecular hydrogen-deuterium scrambling in the biradical intermediate. arxiv.org The distribution of deuterium (B1214612) in the final products can provide information about the structure and lifetime of the biradical before it either fragments or cyclizes. If the biradical has a sufficient lifetime, scrambling of the deuterium atoms would be expected, leading to a statistical distribution of isotopes in the products. Conversely, a lack of scrambling would suggest a very short-lived intermediate or a concerted mechanism.

Similarly, the formation of oxacarbenes from the photolysis of cyclobutanones can be studied using this deuterated analog. The subsequent reactions of the oxacarbene, such as Wolff rearrangements or insertions into C-H bonds, would be influenced by the presence of deuterium. The KIEs observed in these reactions can help to elucidate the transition state structures and the degree of C-H (or C-D) bond breaking in the rate-determining step.

Deuterium Labeling as a Tool for Tracing Complex Reaction Pathways

The deuterium atoms in this compound serve as isotopic labels that allow chemists to trace the fate of specific atoms throughout a complex reaction sequence. chem-station.com This is particularly valuable in reactions where skeletal rearrangements occur, and it is not immediately obvious which bonds are broken and which are formed.

One potential application is in the study of complex cascade reactions initiated by the ring-opening of cyclobutanone. The deuterium labels can be tracked in the final products using techniques such as mass spectrometry and NMR spectroscopy. This allows for the unambiguous determination of the connectivity of the atoms in the rearranged products, thereby confirming or refuting a proposed reaction mechanism.

Furthermore, the phenomenon of hydrogen-deuterium scrambling can itself be a diagnostic tool. arxiv.orgnih.gov In reactions involving intermediates with sufficient lifetimes, such as certain carbocations or radicals, the deuterium atoms can migrate to other positions in the molecule. The observation and extent of this scrambling can provide valuable information about the nature and longevity of these intermediates. arxiv.orgmendeley.com

Mechanistic Studies in Organometallic and Organocatalytic Transformations

Organometallic and organocatalytic reactions often involve intricate mechanisms with multiple elementary steps. uu.nliitd.ac.inufrgs.br this compound can be a powerful mechanistic probe in these systems through the measurement of kinetic isotope effects. nih.govscilit.com

In organometallic chemistry, reactions involving C-H bond activation are of fundamental importance. libretexts.org If a C-H (or C-D) bond in the cyclobutanone is broken in the rate-determining step of a catalytic cycle, a primary KIE will be observed. The magnitude of this KIE can provide information about the transition state of the C-H activation step. For example, a large KIE would suggest a linear and symmetric transition state, while a smaller KIE might indicate a more bent or asymmetric transition state.

Similarly, in organocatalysis, the formation of enolates or enamines from cyclobutanone is a common activation strategy. The deprotonation (or deuteration) of the α-carbon can be the rate-limiting step. By comparing the reaction rates of this compound and its non-deuterated counterpart, one can determine if C-H bond cleavage is kinetically significant. An inverse KIE (kH/kD < 1) can sometimes be observed in cases where a C-H bond becomes more sterically hindered in the transition state. mdpi.com

| Catalytic System | Potential Mechanistic Insight from this compound |

| Organometallic Catalysis | Determination of the rate-determining step (e.g., C-H activation), elucidation of transition state geometry. |

| Organocatalysis | Identification of the rate-limiting deprotonation/deuteration step, probing steric effects in the transition state. |

Insights into Ring Expansion and Contraction Mechanisms from a Deuterium Perspective

The relief of ring strain in cyclobutane (B1203170) derivatives can drive synthetically useful ring expansion and contraction reactions. chemistrysteps.comyoutube.com this compound is an ideal substrate to study the mechanisms of these rearrangements.

A classic example of a ring contraction is the Favorskii rearrangement, where α-halo ketones are converted to carboxylic acid derivatives upon treatment with a base. wikipedia.orgorganic-chemistry.org For α-halocyclobutanones, this rearrangement leads to cyclopropanecarboxylic acids. The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate. By using a deuterated substrate, one can probe the mechanism of deprotonation and the subsequent rearrangement. The position of the deuterium atoms in the final product can provide conclusive evidence for the proposed cyclopropanone intermediate.

Conversely, ring expansion reactions of cyclobutanones can be used to synthesize five-membered rings. These reactions often proceed through carbocation intermediates. The use of this compound would allow for the study of 1,2-hydride (or deuteride) shifts and the potential for deuterium scrambling in the carbocation intermediates. The KIEs associated with these rearrangements can provide insights into the nature of the transition states. chemistrysteps.com

| Rearrangement Type | Mechanistic Question Addressable with this compound |

| Favorskii Rearrangement (Ring Contraction) | Confirmation of the cyclopropanone intermediate, stereochemistry of the rearrangement. |

| Carbocation-mediated Ring Expansion | Elucidation of 1,2-hydride vs. alkyl shifts, lifetime of carbocation intermediates. |

Emerging Research Avenues for Deuterated Cyclobutanone Analogs

The unique properties of deuterated compounds are leading to their increased use in various fields of research, and deuterated cyclobutanone analogs are no exception.

In medicinal chemistry, the incorporation of deuterium into drug molecules is a strategy used to improve their pharmacokinetic properties. nih.govnih.govdeutramed.comscienceopen.com Deuteration at a site of metabolic oxidation can slow down the rate of drug metabolism, leading to a longer half-life and potentially reduced side effects. nih.gov This is due to the kinetic isotope effect on the enzymatic C-H bond cleavage. scienceopen.com Deuterated cyclobutane-containing molecules are being explored as potential therapeutic agents. nih.gov The synthesis of novel deuterated cyclobutanone analogs could provide access to new drug candidates with improved metabolic stability. marketersmedia.com

In materials science, the vibrational properties of molecules are important for applications in areas such as molecular electronics and nonlinear optics. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of C-H bonds. The synthesis of deuterated cyclobutane-containing polymers and materials could lead to new materials with tailored optical and electronic properties.

Furthermore, the development of new synthetic methodologies for the stereoselective synthesis of functionalized deuterated cyclobutanes is an active area of research. acs.orgnih.govrsc.orgresearchgate.net These methods will provide access to a wider range of deuterated cyclobutanone analogs, which will in turn enable more sophisticated mechanistic studies and the development of new applications in medicine and materials science. Theoretical studies on the reaction mechanisms of deuterated cyclobutanones will also play a crucial role in guiding future experimental work. mdpi.comresearchgate.net

Q & A

(Basic) How is Cyclobutanone-2,2,4,4-d4 synthesized and characterized in laboratory settings?

Methodological Answer:

this compound is typically synthesized via isotopic labeling techniques. A common approach involves oxidizing deuterated precursors like cyclobutanol-d4 using chromium-based oxidizing agents (e.g., chromic acid or chromium(V) compounds). For example, chromium(V) oxidation of cyclobutanol-d4 yields cyclobutanone-d4 with minimal ring cleavage, as demonstrated by isotopic labeling efficiency (k_H/k_D = 4.96) . Characterization employs spectroscopic methods:

- Far-infrared spectroscopy identifies planar ring vibrations (Q branches at 47.1–78.9 cm⁻¹ for cyclobutanone-d4) .

- NMR spectroscopy (¹H and ¹³C) confirms deuterium incorporation at the 2,2,4,4 positions, with suppressed proton signals and isotopic shifts .

- Mass spectrometry validates molecular weight (e.g., m/z = 74 for C₄D₄O) and isotopic purity (>98 atom% D) .

(Advanced) How does deuteration at the 2,2,4,4 positions influence reaction kinetics in cyclobutanone derivatives?

Methodological Answer:

Deuteration alters reaction kinetics due to the isotope effect, particularly in hydrogen-transfer steps. For example:

- Oxidation reactions : Chromium(V)-mediated oxidation of cyclobutanol-d4 exhibits a kinetic isotope effect (KIE) of 4.96, significantly slower than the non-deuterated analog. This suggests C-H bond cleavage is rate-limiting .

- Nucleophilic additions : Thiol reactions (e.g., with arylthiols) may show reduced reactivity due to deuterium’s mass effect on transition states. Yields for deuterated products (e.g., 2-((4-nitrophenyl)thio)cyclobutanone-d4) require optimization of reaction time and temperature to compensate for slower kinetics .

- Mechanistic studies : Isotopic labeling helps distinguish between concerted and stepwise pathways in ring-opening reactions by tracking deuterium retention or loss .

(Basic) What spectroscopic techniques are most effective for confirming the deuteration pattern in this compound?

Methodological Answer:

- Far-infrared (FIR) spectroscopy : Resolves low-frequency ring-puckering vibrations. Cyclobutanone-d4 exhibits Q branches at ~47–79 cm⁻¹, shifted from the non-deuterated analog (35–85 cm⁻¹), confirming isotopic substitution and planar ring geometry .

- ¹³C NMR : Deuterium coupling splits carbon signals (e.g., C2 and C4 show 1:2:3:2:1 quintets due to coupling with adjacent D atoms) .

- Isotope-ratio mass spectrometry (IRMS) : Quantifies D/H ratios and ensures isotopic purity >98% .

(Advanced) How can this compound be used in metabolic flux analysis?

Methodological Answer:

Deuterated cyclobutanone serves as a tracer in metabolic studies to track pathway dynamics:

- Isotopic labeling : Incubate cells with cyclobutanone-d4 and monitor incorporation into downstream metabolites (e.g., via LC-MS). For example, in de novo pyrimidine synthesis, deuterium retention in intermediates reveals flux through specific enzymatic steps .

- Data analysis : Use kinetic modeling (e.g., isotopomer spectral analysis) to quantify label redistribution. Correct for natural isotope abundance using software like IsoCor or INCA .

- Limitations : Ensure minimal isotopic exchange during extraction and analysis to avoid false positives .

(Advanced) How does deuteration impact the thermodynamic stability of cyclobutanone derivatives?

Methodological Answer:

- Ring strain analysis : Deuteration increases zero-point energy (ZPE) at deuterated positions, slightly reducing ring strain. Computational studies (e.g., DFT) predict a ~0.5 kcal/mol stabilization for cyclobutanone-d4 compared to the non-deuterated form .

- Thermal decomposition : Deuterated derivatives exhibit higher activation energies in ring-opening reactions (e.g., retro-Diels-Alder), measurable via differential scanning calorimetry (DSC) .

- Solvent isotope effects : In D₂O, hydrogen-bonding interactions may shift equilibrium constants for hydration/dehydration reactions .

(Basic) What precautions are necessary when handling this compound in experimental workflows?

Methodological Answer:

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent isotopic exchange or degradation .

- Handling : Use deuterated solvents (e.g., DMSO-d6) to avoid proton contamination during NMR analysis .

- Safety : Follow protocols for ketone handling (e.g., ventilation, PPE) due to flammability (flash point ~36°C) and potential irritancy .

(Advanced) How can isotopic scrambling be minimized in synthetic routes to this compound?

Methodological Answer:

- Reagent selection : Use non-acidic conditions (e.g., avoid protic solvents) to prevent H/D exchange. For example, chromium(V) oxidations in anhydrous dichloromethane minimize scrambling .

- Low-temperature synthesis : Conduct reactions below −20°C to slow isotopic exchange kinetics .

- Post-synthesis purification : Employ deuterium-depleted solvents during column chromatography or distillation .

(Basic) What are the key differences in spectral data between Cyclobutanone-d4 and its non-deuterated analog?

Methodological Answer:

| Property | Cyclobutanone | Cyclobutanone-d4 |

|---|---|---|

| FIR Q branches | 35.3–85.3 cm⁻¹ | 47.1–78.9 cm⁻¹ |

| ¹H NMR (C2/C4) | δ 2.5–3.0 (multiplet) | Signal absence |

| Molecular weight | 70.08 g/mol | 74.12 g/mol |

(Advanced) What computational methods validate the structural dynamics of Cyclobutanone-d4?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict vibrational frequencies (e.g., FIR spectra) and compare with experimental data .

- Molecular dynamics (MD) : Simulate ring-puckering motions in solvent environments to assess isotopic effects on conformational flexibility .

- Isotopic perturbation : Use QM/MM hybrid models to quantify deuterium’s impact on reaction pathways (e.g., oxidation or nucleophilic attack) .

(Basic) How is isotopic purity quantified for this compound?

Methodological Answer:

- Mass spectrometry : Compare the abundance of m/z 74 (C₄D₄O⁺) to m/z 70 (C₄H₄O⁺). Purity >98% is achieved via repeated fractional distillation .

- ¹H NMR integration : Residual proton signals at C2/C4 should account for <2% of total intensity .

- Elemental analysis : Confirm D/H ratios using combustion-IRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.